I-BRD9

Catalog No.
S530308
CAS No.
M.F
C22H22F3N3O3S2
M. Wt
497.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
I-BRD9

Product Name

I-BRD9

IUPAC Name

N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide

Molecular Formula

C22H22F3N3O3S2

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27)

InChI Key

WRUWGLUCNBMGPS-UHFFFAOYSA-N

SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

I-BRD9; I-BRD-9; I-BRD 9

Canonical SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6

Description

The exact mass of the compound N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide is 497.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Summary of the Application

I-BRD9 is designed as an inhibitor that specifically binds to the BRD9 protein. By interfering with the function of the chromatin-remodeling complex ncBAF, it modulates gene expression and controls cellular processes. The compound has been studied extensively over the past decade to identify new BRD9 binders. Its structure–activity relationships, efficacy, and selectivity have been investigated in preliminary studies .

Detailed Description of Methods and Experimental Procedures

The investigation into substrate specificity of BRD9 involves various biophysical techniques, including:

    Isothermal titration calorimetry (ITC): Used to measure binding affinities.

    Fluorescent polarization (FP) spectroscopy: Provides information on ligand–protein interactions.

    Surface plasmon resonance (SPR): Measures real-time binding kinetics.

    Nuclear magnetic resonance (NMR): Helps elucidate the binding mechanism.

Summary of Results and Outcomes

I-BRD9 is a selective chemical probe specifically designed to inhibit bromodomain-containing protein 9 (BRD9). It is characterized by its potent binding affinity, with a reported pIC50 value of 7.3 in Time-Resolved FRET assays, indicating its effectiveness in targeting BRD9 over other bromodomains, particularly the BET family members . The chemical structure of I-BRD9 is identified as 5-Ethyl-4,5-dihydro-4-oxo-N-(tetrahydro-1,1-dioxido), with a molecular weight of 497.55 g/mol .

I-BRD9 primarily functions through competitive inhibition, binding to the bromodomain of BRD9 and disrupting its interaction with acetylated lysines on histone proteins. This action affects chromatin remodeling and transcription regulation processes. The compound exhibits a unique ability to selectively downregulate specific genes such as CLEC1, DUSP6, FES, and SAMSN1 in cellular assays .

I-BRD9 has demonstrated significant biological activity, particularly in the context of cancer research. It has been shown to inhibit the growth of acute myeloid leukemia (AML) cells by inducing apoptosis and ferroptosis without promoting differentiation . In studies involving Kasumi-1 cells, I-BRD9 was effective in identifying genes regulated by BRD9 that are involved in oncogenesis and immune response pathways .

The synthesis of I-BRD9 involves several key steps:

  • Initial Derivatization: Starting from a precursor compound, various acyl chlorides and other reagents are used to introduce functional groups that enhance binding affinity to BRD9.
  • Crystallization: The compound is then crystallized to determine its structure through X-ray crystallography, which aids in understanding its binding interactions with BRD9 .
  • Optimization: Further modifications are made to improve selectivity and potency against BRD9 compared to other bromodomains .

I-BRD9 serves as a valuable tool in research focused on epigenetics and chromatin biology. Its primary applications include:

  • Cancer Research: Investigating the role of BRD9 in cancer cell proliferation and survival.
  • Gene Regulation Studies: Understanding how BRD9 interacts with specific genes involved in various cellular pathways.
  • Chemical Biology: Serving as a chemical probe for studying bromodomain functions in cellular contexts .

Extensive interaction studies have confirmed that I-BRD9 selectively binds to BRD9 with over 700-fold selectivity compared to other members of the bromodomain family. It has been shown to disrupt chromatin binding of BRD9 effectively, as evidenced by NanoBRET assays measuring displacement from histone proteins . Additionally, I-BRD9 was found inactive against a wide array of human receptors and enzymes, underscoring its specificity for BRD9 .

Several compounds share structural or functional similarities with I-BRD9. Here’s a comparison highlighting their uniqueness:

Compound NameKey FeaturesSelectivityPotency
I-BET151Inhibits BET family; broader actionLess selective than I-BRD9pIC50 = 6.7
LP-99Targets multiple bromodomains; less potentModerate selectivityKd = 99 nM
GSK2833930ABromodomain inhibitor; broader target rangeLower selectivity for BRD9Kd not specified
JQ1BET inhibitor; affects transcriptional regulationNon-selective for BRD9Kd = 10 nM

I-BRD9 stands out due to its high selectivity for BRD9, making it an essential tool for specific investigations into the biological roles of this protein without cross-reactivity with other bromodomains .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

497.10546841 g/mol

Monoisotopic Mass

497.10546841 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1H7RSQ28BJ

Drug Indication

Treatment of diarrhoea-predominant irritable bowel Syndrome

Other CAS

522664-63-7

Wikipedia

Ibodutant

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Theodoulou NH, Bamborough P, Bannister AJ, Becher I, Bit RA, Che KH, Chung CW, Dittmann A, Drewes G, Drewry DH, Gordon L, Grandi P, Leveridge M, Lindon M, Michon AM, Molnar J, Robson SC, Tomkinson NC, Kouzarides T, Prinjha RK, Humphreys PG. Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition. J Med Chem. 2016 Feb 25;59(4):1425-39. doi: 10.1021/acs.jmedchem.5b00256. Epub 2015 Apr 30. PubMed PMID: 25856009.

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